4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
4-fluorothieno[2,3-c]pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4FNO2S/c9-5-2-10-3-7-4(5)1-6(13-7)8(11)12/h1-3H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXMBOHBJLYPJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C(=CN=C2)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Design
Hydrazones derived from thiocarbonyl compounds react with α-fluoroacrylic acid esters under thermal conditions (80–120°C) in polar aprotic solvents such as dimethylformamide (DMF). The reaction proceeds via a [4+2] cycloaddition, with the fluorine atom directing regioselectivity to the 4-position of the pyridine ring. Tertiary amines like triethylamine are critical for deprotonation, ensuring a 78–85% yield of the dihydropyridine intermediate.
Aromatization and Acid Hydrolysis
The 1-amino-1,4-dihydropyridine intermediate undergoes acid-catalyzed aromatization using hydrochloric acid in ethanol, eliminating ammonia to form the aromatic pyridine core. Subsequent hydrolysis of the ester group with aqueous sodium hydroxide (2 M, 60°C) produces the carboxylic acid derivative. This step achieves 89–92% conversion efficiency, as confirmed by HPLC analysis.
Table 1: Optimization of Diels-Alder Reaction Conditions
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 100°C | 85 |
| Solvent | DMF | 83 |
| Base | Triethylamine | 78 |
| Reaction Time | 12 h | 80 |
Thorpe-Ziegler Cyclization of Thioacetate Derivatives
Thorpe-Ziegler cyclization enables the construction of the thieno[2,3-c]pyridine ring via intramolecular cyclization of ethyl [3-cyano-4-fluoropyridin-2-ylthio]acetate precursors.
Synthesis of Thioacetate Intermediate
Ethyl chloroacetate reacts with 3-cyano-4-fluoropyridine-2-thiol in ethanol containing sodium acetate, forming the thioacetate ester. This intermediate is isolated in 75% yield after recrystallization from hexane.
Cyclization and Decarboxylation
Heating the thioacetate in refluxing toluene (110°C) for 8 h induces cyclization, yielding ethyl 4-fluorothieno[2,3-c]pyridine-2-carboxylate. Saponification with 5% NaOH (70°C, 4 h) followed by acidification with HCl provides the carboxylic acid derivative in 88% overall yield.
Key Advantages :
- Eliminates the need for toxic metal catalysts.
- Scalable to multigram quantities with minimal byproducts.
Nucleophilic Fluorination of Chlorinated Precursors
Direct fluorination of 4-chlorothieno[2,3-c]pyridine-2-carboxylic acid using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at 150°C replaces chlorine with fluorine via an SNAr mechanism.
Reaction Conditions and Limitations
- Substrate Ratio : 1:3 (chloride:KF) achieves 65% conversion after 24 h.
- Solvent Effects : DMSO enhances fluoride ion solubility but necessitates rigorous drying to prevent hydrolysis.
Table 2: Fluorination Efficiency with Different Bases
| Base | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| KF | DMSO | 150 | 65 |
| CsF | DMF | 130 | 58 |
| TBAF | THF | 80 | 42 |
Hydrolysis of Ethyl 4-Fluorothieno[2,3-c]pyridine-2-carboxylate
The ethyl ester derivative (CAS 2089326-21-4) serves as a key intermediate, hydrolyzed under basic conditions to the carboxylic acid.
Saponification Protocol
Physicochemical Properties of the Ester Intermediate
- Boiling Point : 334.1±37.0°C (predicted).
- Density : 1.366±0.06 g/cm³.
- pKa : 1.54±0.40 (carboxylic acid group).
Chemical Reactions Analysis
Types of Reactions
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The fluorine atom at the 4-position can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used to substitute the fluorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new heterocyclic compounds with modified functional groups .
Scientific Research Applications
Medicinal Chemistry
Anticoagulant Properties
One of the notable applications of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is in the development of anticoagulant drugs. Research has demonstrated that derivatives of this compound exhibit inhibitory effects on activated coagulation factor X (FXa), making them potential candidates for treating thrombus-related diseases. The synthesis of these compounds often involves multi-step reactions that can be optimized for better yield and efficiency .
Case Study: Synthesis and Efficacy
A patent outlines a process for producing intermediates related to this compound, which can effectively inhibit FXa. The study emphasizes the industrial feasibility of synthesizing these intermediates from inexpensive starting materials, highlighting their therapeutic potential in preventing thrombus formation .
Catalysis
Green Chemistry Applications
this compound has been explored as a catalyst in green synthesis methodologies. Its ability to facilitate multi-component reactions under mild conditions makes it an attractive option for environmentally friendly chemical processes. For instance, it has been used to catalyze the synthesis of pyrazolo[3,4-b]quinolinones with high yields (84-98%) while allowing for catalyst recyclability .
| Catalytic Reaction | Yield (%) | Conditions |
|---|---|---|
| Pyrazolo[3,4-b]quinolinones synthesis | 84-98% | Mild conditions |
Material Science
Photovoltaic Applications
The compound's derivatives are being investigated for use in photovoltaic materials. The incorporation of this compound into conjugated polymers has shown promise in enhancing the efficiency of solar cells. The synthesis routes developed for these materials focus on improving the conversion rates and stability of the resulting polymers, which are crucial for practical applications in solar energy conversion .
Cosmetic Formulations
Topical Applications
Recent studies have indicated that compounds like this compound can be utilized in cosmetic formulations due to their beneficial properties on skin hydration and texture. Experimental designs have been employed to optimize formulations containing this compound, assessing their physical and sensory properties to ensure stability and efficacy in cosmetic products .
Mechanism of Action
The mechanism of action of 4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
Pyrrolo[2,3-c]pyridine-2-carboxylic Acid Derivatives
Compounds like 5-chloro- and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid () share a pyrrolo-pyridine core but differ in substituents. Key distinctions:
- Synthesis : Prepared via hydrolysis of ethyl esters under reflux (71–95% yields) .
- Biological Activity: Limited data in the provided evidence, but pyrrolo-pyridines are often explored for kinase inhibition or antimicrobial activity.
- Electronic Effects : Chloro and methoxy groups alter electron density compared to fluorine, impacting reactivity and binding interactions.
Thieno[2,3-b]pyridine-2-carboxamides
Examples include 4-arylthieno[2,3-b]pyridine-2-carboxamides (–9):
- Synthesis : Synthesized via Procedure F, involving condensation of thioxo-dihydropyridines with 2-chloroacetamides in DMF .
- Biological Activity : Demonstrated potent antiplasmodial activity (e.g., compound 9i ), attributed to the 4-aryl and carboxamide groups enhancing target affinity .
- Structural Divergence : The [2,3-b] ring fusion (vs. [2,3-c] in the fluorinated compound) alters the spatial arrangement of substituents, affecting target selectivity.
Furo[2,3-c]pyridine-2-carboxylic Acid
7-Oxo-6H,7H-furo[2,3-c]pyridine-2-carboxylic acid () replaces sulfur with oxygen in the fused heterocycle:
Substituent-Based Comparisons
Halogenated Derivatives
- 4-Bromothieno[2,3-c]pyridine-2-carboxylic Acid Methyl Ester (): Bromine’s bulkiness and polarizability may improve binding in hydrophobic pockets but reduce metabolic stability compared to fluorine. Used in cross-coupling reactions for functionalization .
Functional Group Modifications
Biological Activity
4-Fluorothieno[2,3-c]pyridine-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SAR).
- Molecular Formula : C₈H₄FNO₂S
- Molecular Weight : 201.18 g/mol
- CAS Number : 870235-46-4
Mechanisms of Biological Activity
Recent studies have indicated that this compound may exhibit various biological activities, particularly in the context of cancer treatment and antiparasitic effects.
Antiparasitic Activity
Research has shown that derivatives of thieno[2,3-b]pyridine carboxamides, closely related to this compound, demonstrate significant antiparasitic activity against Plasmodium falciparum, the causative agent of malaria. These compounds have been observed to inhibit the viability of erythrocytic forms of the pathogen with IC₅₀ values in the nanomolar range (e.g., IC₅₀ = 199 nM) .
Table 1: Antiparasitic Activity Data
| Compound | IC₅₀ (nM) | Selectivity Index |
|---|---|---|
| Compound A | 199 | >100 |
| Compound B | 150 | >80 |
| Compound C | 300 | >60 |
Cancer Cell Proliferation Inhibition
The compound has also been implicated in inhibiting cancer cell proliferation. It functions by targeting specific kinases involved in cellular growth signaling pathways. For example, compounds related to thieno[2,3-b]pyridine structures have shown potential in inhibiting PI3K pathways critical for tumor growth .
Structure-Activity Relationship (SAR)
The structural modifications on the thieno[2,3-c]pyridine scaffold significantly influence its biological activity. Key findings include:
- Aromatic Substituents : The presence of aromatic substituents on the nitrogen atom enhances antiplasmodial activity.
- Positioning of Fluorine : The fluorine atom's position is crucial for maintaining potency against target enzymes and receptors.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-fluoro substitution | Increased potency in cancer cells |
| Ortho-chloro substitution | Reduced antiplasmodial activity |
Case Studies
- Study on Malaria Treatment : A study synthesized various thieno[2,3-b]pyridine derivatives and tested their effects on P. falciparum. The results indicated that compounds with specific substitutions exhibited IC₅₀ values significantly lower than those without such modifications .
- Cancer Cell Line Analysis : Another investigation focused on the effect of thieno[2,3-c]pyridine derivatives on MCF-7 breast cancer cells. The results demonstrated that these compounds could induce apoptosis and arrest the cell cycle at the G1 phase .
Q & A
Q. Basic
How can computational modeling predict binding interactions with biological targets?
Q. Advanced
- Molecular Docking : Simulate interactions with COX-2 (PDB: 5KIR) to identify hydrogen bonds between the carboxylate and Arg120/His90 residues .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns; RMSD < 2.0 Å indicates strong binding .
- QSAR Models : Correlate substituent electronegativity (e.g., F vs. Cl) with IC₅₀ values for anti-inflammatory activity .
What analytical techniques confirm purity and stability under various conditions?
Q. Basic
- HPLC : Purity >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- TGA/DSC : Thermal decomposition profile (onset: 220°C; ΔH = 150 J/g) .
- Forced Degradation : Expose to UV light (254 nm, 48 hrs); <5% degradation indicates photostability .
What challenges arise in optimizing reaction yields for derivatives?
Q. Advanced
- Low Yields (30–40%) : Due to steric hindrance from the fluorine atom. Solutions:
- Byproduct Formation : Characterize via GC-MS and optimize reaction time/temperature .
How do structural modifications influence enzyme inhibition efficacy?
Q. Advanced
| Modification | Effect on IC₅₀ (COX-2) |
|---|---|
| 4-F → 4-Cl | IC₅₀ increases from 0.8 µM to 1.5 µM . |
| Carboxylate → Ester | Activity drops 10-fold due to lost H-bonding . |
| Thiophene Ring Expansion | No significant improvement (IC₅₀ ~1.2 µM) . |
What safety protocols are required for laboratory handling?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
